MFCD01847765
Description
MFCD01847765 is an inorganic or organometallic compound identified by its MDL number, though its CAS registry number remains unassigned . Limited commercial data indicate pricing tiers of $80 (100 mg), $112 (250 mg), and $199 (500 mg), suggesting moderate production costs and specialized applications in research or catalysis .
Properties
IUPAC Name |
5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c12-5-7-6-14-17(10(7)13)11-15-8-3-1-2-4-9(8)16-11/h1-4,6H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPZSYXOSROEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=C(C=N3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01847765 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Reagent Selection: The choice of reagents is crucial for the successful synthesis of this compound. Typical reagents include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the efficient production of this compound. These conditions are carefully controlled to achieve the desired chemical structure and properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Industrial production utilizes large-scale reactors that can handle significant volumes of reactants and products.
Process Optimization: The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of advanced technologies and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD01847765 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The reduction reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions of this compound typically involve specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
MFCD01847765 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD01847765 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The interaction with molecular targets affects various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Compound 1: (3-Bromo-5-chlorophenyl)boronic acid (MDL: MFCD13195646)
Molecular Formula : C₆H₅BBrClO₂
Molecular Weight : 235.27 g/mol
Key Properties :
- Solubility : 0.24 mg/mL in aqueous media, classified as "soluble" .
- Lipophilicity : XLOGP3 = 2.15, indicating moderate hydrophobicity .
- Bioavailability : Log S (ESOL) = -2.99; GI absorption = high; BBB permeability = yes .
- Synthetic Route : Prepared via palladium-catalyzed coupling in THF/water at 75°C for 1.33 hours .
Comparison with MFCD01847765 :
Compound 2: 4-Bromo-2-nitrobenzoic acid (MDL: MFCD00003330)
Molecular Formula : C₇H₅BrO₂
Molecular Weight : 201.02 g/mol
Key Properties :
Comparison with this compound :
Compound 3: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl Derivatives (MDL: MFCD22741544)
Molecular Formula : C₁₇H₁₅FN₈
Molecular Weight : 350.35 g/mol
Key Properties :
Comparison with this compound :
- Structural Complexity : Heterocyclic framework vs. simpler boronic acid structures, implying divergent applications (pharmaceuticals vs. catalysis).
- Cost : Higher molecular weight and complex synthesis may increase production costs relative to this compound .
Tabulated Comparison of Key Parameters
Discussion of Research Findings
- Structural vs. Functional Similarity : While MFCD13195646 and this compound may share boronic acid functionalities, MFCD22741544 exemplifies functional similarity in specialized applications (e.g., medicinal chemistry) .
- Safety and Handling : MFCD00003330’s H302 warning underscores the need for comparative toxicity studies, which are absent for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
